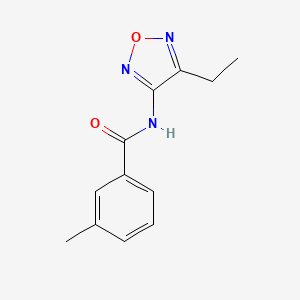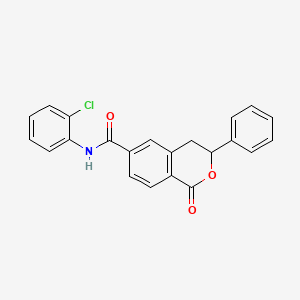
3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole derivative, such as 1-ethyl-1H-indole, which can be synthesized through Fischer indole synthesis.
Coupling with Methoxyphenyl Group: The indole derivative is then coupled with a 4-methoxyphenyl group using a suitable coupling reagent like palladium-catalyzed cross-coupling.
Formation of Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through cyclization reactions, often using reagents like sodium hydride or other strong bases.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
反応の種類
3-(1-エチル-1H-インドール-3-イル)-1-(4-メトキシフェニル)ピロリジン-2,5-ジオンは、次のような様々な化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用すること。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用すること。
置換: 存在する官能基に応じて、求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: N-ブロモスクシンイミド(NBS)を使用したハロゲン化または硝酸と硫酸を使用したニトロ化。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性がありますが、還元はアルコールまたはアミンを生じる可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的巨大分子との相互作用の研究。
医学: 様々な疾患に対する治療薬としての可能性の調査。
産業: 新素材や化学物質の開発におけるその特性の活用。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or chemicals.
作用機序
3-(1-エチル-1H-インドール-3-イル)-1-(4-メトキシフェニル)ピロリジン-2,5-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。これには、次のようなものがあります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞表面の受容体に結合してシグナル伝達経路を調節すること。
DNA/RNA: 遺伝物質と相互作用して遺伝子発現に影響を与えること。
6. 類似の化合物との比較
類似の化合物
3-(1-エチル-1H-インドール-3-イル)-1-フェニルピロリジン-2,5-ジオン: メトキシ基がない。
3-(1-メチル-1H-インドール-3-イル)-1-(4-メトキシフェニル)ピロリジン-2,5-ジオン: エチル基の代わりにメチル基がある。
独自性
4-メトキシフェニル基とインドール環のエチル基の存在は、類似の化合物とは異なる、独特の生物活性または化学的性質を与える可能性があります。
類似化合物との比較
Similar Compounds
3-(1-ethyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group.
3-(1-methyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
The presence of the 4-methoxyphenyl group and the ethyl group on the indole ring might confer unique biological activities or chemical properties, distinguishing it from similar compounds.
特性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
3-(1-ethylindol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20N2O3/c1-3-22-13-18(16-6-4-5-7-19(16)22)17-12-20(24)23(21(17)25)14-8-10-15(26-2)11-9-14/h4-11,13,17H,3,12H2,1-2H3 |
InChIキー |
ODLNOMCXHPXZRM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11386281.png)

![1-Methyl-4-(2-{2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenoxy}ethyl)piperazine](/img/structure/B11386286.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386290.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11386299.png)
![7,8-dimethoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11386300.png)
![3-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11386301.png)
![1-(4-fluorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386307.png)

![7-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386326.png)

![3-ethyl-N-(2-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386345.png)
